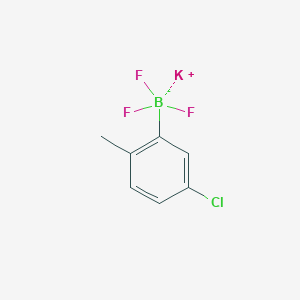
Potassium (5-chloro-2-methylphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a 5-chloro-2-methylphenyl moiety, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-chloro-2-methylphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:
5-chloro-2-methylphenylboronic acid+KHF2→potassium (5-chloro-2-methylphenyl)trifluoroboranuide
Industrial Production Methods
On an industrial scale, the production of potassium (5-chloro-2-methylphenyl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium (5-chloro-2-methylphenyl)trifluoroboranuide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the aryl group from potassium (5-chloro-2-methylphenyl)trifluoroboranuide with another aryl halide .
Applications De Recherche Scientifique
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which potassium (5-chloro-2-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved are specific to the type of reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Uniqueness
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .
Propriétés
Formule moléculaire |
C7H6BClF3K |
|---|---|
Poids moléculaire |
232.48 g/mol |
Nom IUPAC |
potassium;(5-chloro-2-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-2-3-6(9)4-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
ZCKMRGLGKZZLPQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)Cl)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


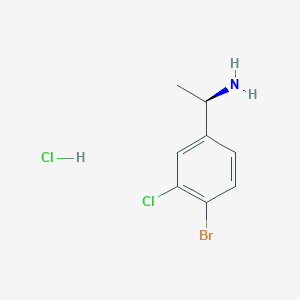

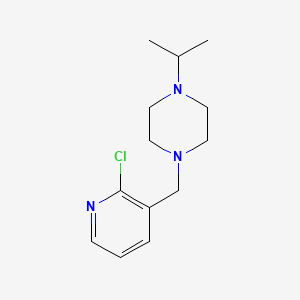


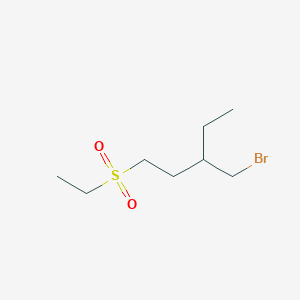

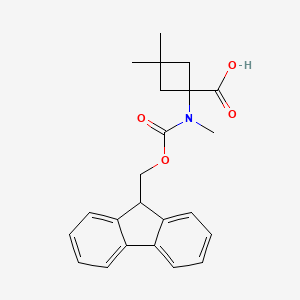

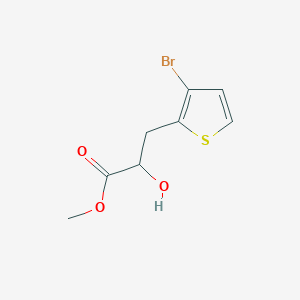
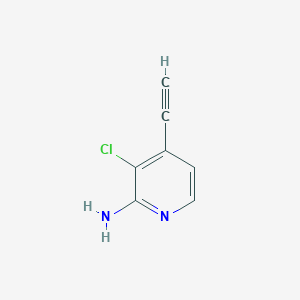
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)

